molecular formula C23H30N4O5 B2970315 tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate CAS No. 1798514-34-7

tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2970315
CAS RN: 1798514-34-7
M. Wt: 442.516
InChI Key: MCTBHLOFQDIERC-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a piperidine ring, a pyrazole ring, and a benzo[b][1,4]dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tert-butyl group is attached to a carbamate group, which is in turn attached to a piperidine ring. This ring is connected to a pyrazole ring, which is linked to a benzo[b][1,4]dioxin ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For instance, the carbamate group could potentially undergo hydrolysis, while the pyrazole ring could participate in various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could potentially increase its stability and rigidity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthetic Pathways and Structural Analysis : The synthesis of related piperidine-carboxylate compounds involves multi-step chemical reactions, showcasing the compound's role in the development of organic synthesis methodologies. For example, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting the compound's utility in generating structurally complex molecules (Richter et al., 2009).

  • Intermediate for Biologically Active Compounds : Another study emphasized the compound's role as an important intermediate in synthesizing biologically active compounds, such as crizotinib, through a three-step synthesis starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Application in Medicinal Chemistry

  • Anticancer Drug Development : The compound and its derivatives serve as key intermediates in the development of small molecule anticancer drugs. A rapid and high-yield synthetic method for related dihydropyridine carboxylates was established, signifying its importance in creating novel anticancer therapies (Zhang et al., 2018).

  • Nociceptin Antagonists Synthesis : An efficient and practical asymmetric synthesis method for a related piperidine-dicarboxylate compound, serving as a useful intermediate for nociceptin antagonists, demonstrates the compound's potential in therapeutic applications (Jona et al., 2009).

Safety and Hazards

This compound may pose certain hazards. For instance, it could potentially cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl 3-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5/c1-23(2,3)32-22(29)26-10-6-7-16(12-26)21(28)25-17-11-24-27(13-17)14-18-15-30-19-8-4-5-9-20(19)31-18/h4-5,8-9,11,13,16,18H,6-7,10,12,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTBHLOFQDIERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate

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